molecular formula C13H11N5O3 B12562291 1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one CAS No. 219479-18-2

1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one

Cat. No.: B12562291
CAS No.: 219479-18-2
M. Wt: 285.26 g/mol
InChI Key: OSJDGTBABDLNIN-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone derivative, while reduction would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole group could play a role in binding to metal ions or other biomolecules, while the quinoline core could interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Tetrazole Derivatives: Compounds such as losartan, which is used as an antihypertensive agent.

Uniqueness

1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one is unique due to the combination of the quinoline core and the tetrazole group, which could confer unique biological activities and chemical properties.

Properties

CAS No.

219479-18-2

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

1-ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2-one

InChI

InChI=1S/C13H11N5O3/c1-2-18-8-6-4-3-5-7(8)10(19)9(13(18)21)11(20)12-14-16-17-15-12/h3-6,19H,2H2,1H3,(H,14,15,16,17)

InChI Key

OSJDGTBABDLNIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C3=NNN=N3)O

Origin of Product

United States

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